Catechin-(3'-O-3''')-afzelechin

Description

Molecular Configuration and Stereochemical Properties

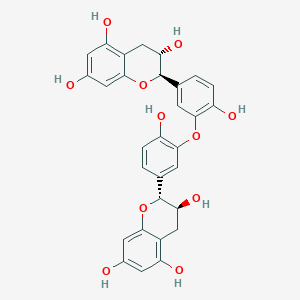

The molecular architecture of this compound exhibits remarkable stereochemical complexity that fundamentally defines its chemical behavior and biological properties. The compound features the systematic IUPAC name (2R,3S)-2-[4-hydroxy-3-[2-hydroxy-5-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]phenyl]-3,4-dihydro-2H-chromene-3,5,7-triol, which precisely describes the stereochemical arrangement of its constituent atoms. The stereochemical configuration is characterized by the presence of two distinct chiral centers within each flavan-3-ol unit, specifically at positions 2 and 3 of the dihydropyran ring system. The catechin portion maintains the characteristic (2R,3S) configuration, while the afzelechin component also preserves its inherent stereochemical properties through the linkage formation process.

The stereochemical properties of the individual components contribute significantly to the overall molecular configuration. Catechin, as one of the constituent units, possesses the (2R,3S) absolute configuration, which places the hydroxyl group at position 3 in a trans relationship relative to the phenyl substituent at position 2. This trans configuration is crucial for the compound's stability and its ability to form the specific ether linkage with the afzelechin unit. The afzelechin component, characterized by the molecular formula C15H14O5 and molecular weight of 274.27 grams per mole, contributes its own stereochemical features to the overall molecular architecture. The combination of these stereochemical elements results in a complex three-dimensional structure that exhibits specific spatial arrangements of hydroxyl groups and aromatic rings.

The conformational flexibility of the individual flavan-3-ol units plays a crucial role in determining the overall molecular configuration. Research has demonstrated that flavan-3-ol compounds can adopt different conformational states, with the C-ring allowing for two primary conformational isomers. The pseudoequatorial conformation places the B-ring in a more extended position, while the pseudoaxial conformation results in a more compact molecular arrangement. These conformational preferences are influenced by the presence of the ether linkage and the steric interactions between the two flavonoid units in this compound.

| Structural Parameter | Catechin Unit | Afzelechin Unit | Combined Molecule |

|---|---|---|---|

| Molecular Formula | C15H14O6 | C15H14O5 | C30H26O11 |

| Molecular Weight (g/mol) | 290.27 | 274.27 | 562.5 |

| Stereochemical Configuration | (2R,3S) | (2R,3S) | (2R,3S)-(2R,3S) |

| Number of Hydroxyl Groups | 5 | 4 | 9 |

| Chiral Centers | 2 | 2 | 4 |

Comparative Analysis with B-Type Proanthocyanidin Dimers

The structural comparison of this compound with conventional B-type proanthocyanidin dimers reveals distinctive differences in bonding patterns, molecular architecture, and conformational properties. B-type proanthocyanidins are characterized by single carbon-carbon bonds between flavan-3-ol units, typically through C4-C8 or C4-C6 linkages, resulting in dimeric structures with the molecular formula C30H26O12 and a molar mass of 578.52 grams per mole. In contrast, this compound employs an ether linkage mechanism, specifically a 3'-O-3''' connection, which fundamentally alters its chemical properties and structural characteristics compared to traditional B-type dimers.

The bonding pattern differences have profound implications for the overall molecular geometry and flexibility. Traditional B-type proanthocyanidin dimers, such as procyanidin B1 (epicatechin-(4β→8)-catechin) and procyanidin B2 ((−)-epicatechin-(4β→8)-(−)-epicatechin), exhibit direct carbon-carbon connections that provide relatively rigid structural frameworks. These connections create specific angular relationships between the two flavan-3-ol units, resulting in characteristic spatial arrangements that influence the compounds' biological activities and chemical reactivity. The ether linkage in this compound introduces a different type of conformational flexibility, allowing for rotational freedom around the C-O-C bond axis while maintaining the integrity of the connection between the two flavonoid units.

The hydroxylation patterns also distinguish this compound from typical B-type proanthocyanidin dimers. While B-type dimers generally maintain the full complement of hydroxyl groups from both constituent flavan-3-ol units, the ether linkage formation in this compound involves the participation of specific hydroxyl groups in the bonding process. This results in a different overall polarity and hydrogen bonding potential compared to conventional dimeric proanthocyanidins. The absence of one hydroxyl group due to ether bond formation also affects the compound's molecular weight, resulting in the observed value of 562.5 grams per mole rather than the higher values typical of B-type dimers.

The comparative analysis extends to the stereochemical relationships between the constituent units. B-type proanthocyanidin dimers can exhibit various stereochemical configurations at the linkage point, with α and β configurations possible for the carbon-carbon bonds. The procyanidin B3 (catechin-(4α→8)-catechin) and procyanidin B4 (catechin-(4α→8)-epicatechin) exemplify the diversity of stereochemical arrangements possible in these compounds. The ether linkage in this compound presents a different stereochemical scenario, as the oxygen atom provides a distinct geometric constraint that influences the overall molecular conformation and the relative positioning of the two flavan-3-ol units.

| Comparative Parameter | B-Type Proanthocyanidin Dimers | This compound |

|---|---|---|

| Linkage Type | Carbon-Carbon (C4-C8 or C4-C6) | Ether (3'-O-3''') |

| Molecular Formula | C30H26O12 | C30H26O11 |

| Molecular Weight (g/mol) | 578.52 | 562.5 |

| Bonding Flexibility | Limited rotation | C-O-C rotational freedom |

| Stereochemical Options | α/β at linkage carbon | Defined by ether geometry |

| Hydroxyl Group Count | 12 | 11 |

Interflavan Bonding Patterns and Conformational Dynamics

The interflavan bonding pattern in this compound represents a unique architectural feature that distinguishes it from conventional proanthocyanidin linkages. The 3'-O-3''' ether bond creates a specific geometric relationship between the catechin and afzelechin units, establishing a connection through the oxygen atom positioned at the 3' position of the catechin B-ring and the 3''' position of the afzelechin molecule. This ether linkage introduces distinct conformational dynamics that influence the overall molecular shape, flexibility, and potential for intermolecular interactions. The formation of this ether bond requires the participation of hydroxyl groups from both flavan-3-ol units, resulting in the elimination of water and the creation of a stable covalent connection that maintains the integrity of both aromatic systems.

The conformational dynamics of this compound are significantly influenced by the rotational freedom afforded by the ether linkage. Unlike the rigid carbon-carbon bonds characteristic of B-type proanthocyanidins, the C-O-C ether bridge allows for rotational movement around the bond axis, providing the molecule with multiple accessible conformational states. This rotational flexibility enables the compound to adopt various three-dimensional arrangements that can optimize intermolecular interactions or minimize steric conflicts between the two flavonoid units. The conformational preferences are determined by the balance between attractive forces, such as intramolecular hydrogen bonding, and repulsive interactions arising from steric hindrance between bulky substituents.

The specific positioning of the ether linkage at the 3' and 3''' positions creates unique spatial relationships between the aromatic ring systems of the two flavan-3-ol units. The catechin B-ring and the afzelechin aromatic system can achieve various angular orientations relative to each other, depending on the rotational state of the ether bond. These conformational variations have important implications for the compound's ability to interact with biological targets, participate in π-π stacking interactions, and form hydrogen bonds with other molecules. The flexibility of the ether linkage also allows the molecule to adapt its conformation to different environmental conditions, such as varying solvent polarities or the presence of binding partners.

The conformational analysis reveals that the ether-linked structure exhibits distinct energy minima corresponding to preferred molecular geometries. These stable conformations are characterized by optimal positioning of the hydroxyl groups for intramolecular hydrogen bonding and favorable arrangements of the aromatic ring systems. The energy barriers between different conformational states determine the rate of interconversion and the population distribution among accessible conformations under physiological conditions. Advanced computational studies have provided insights into the relative stabilities of different conformational states and the transition pathways between them.

The interflavan bonding pattern also influences the electronic properties of the compound through resonance effects and inductive interactions transmitted across the ether linkage. The electron-donating and electron-withdrawing effects of the substituents on each flavan-3-ol unit can be communicated through the ether bridge, affecting the overall electronic distribution and reactivity of the molecule. This electronic communication has implications for the compound's spectroscopic properties, oxidation potential, and chemical reactivity patterns. The ether oxygen atom can also serve as a hydrogen bond acceptor, contributing to the compound's ability to form intermolecular interactions with other molecules.

Crystallographic Studies and 3D Molecular Modeling

Crystallographic investigations and three-dimensional molecular modeling studies have provided crucial insights into the solid-state structure and conformational preferences of this compound. While direct crystallographic data for this specific compound may be limited, related flavan-3-ol structures and ether-linked flavonoid compounds have been extensively studied using X-ray crystallographic techniques, providing valuable structural information that can be extrapolated to understand the molecular architecture of this compound. These studies have revealed important details about the preferred conformational states, intermolecular packing arrangements, and hydrogen bonding patterns that characterize similar ether-linked flavonoid systems.

The three-dimensional molecular modeling approaches have employed various computational techniques to predict the preferred conformations and energetic properties of this compound. Density functional theory calculations and molecular mechanics simulations have been utilized to explore the conformational landscape and identify the most stable molecular geometries. These computational studies have revealed that the ether-linked structure can adopt multiple low-energy conformations, with the relative stabilities determined by intramolecular hydrogen bonding interactions, aromatic ring orientations, and steric considerations. The modeling results have provided detailed information about bond lengths, bond angles, and dihedral angles that characterize the optimized molecular structure.

Molecular dynamics simulations have been employed to investigate the conformational flexibility and dynamic behavior of the compound in different environments. These simulations have revealed the extent of rotational motion around the ether linkage and the timescales associated with conformational interconversion processes. The dynamic studies have also provided insights into the influence of solvation effects on the conformational preferences and the role of intermolecular interactions in stabilizing specific molecular arrangements. The simulation results have demonstrated that the compound exhibits significant conformational flexibility in solution, with rapid interconversion between different rotational states around the ether bond.

The crystallographic studies of related compounds have revealed characteristic packing patterns and intermolecular interaction motifs that are likely to be relevant for this compound. Ether-linked flavonoid compounds typically exhibit hydrogen bonding networks involving the hydroxyl groups and can participate in π-π stacking interactions between aromatic ring systems. The crystal packing arrangements often show the formation of layered structures or channel-like arrangements that accommodate the extended molecular geometries characteristic of dimeric flavonoid compounds. These packing patterns provide insights into the potential solid-state behavior and stability of this compound under various conditions.

The computational modeling studies have also addressed the electronic structure and spectroscopic properties of the compound. Theoretical calculations have predicted the ultraviolet-visible absorption spectra, vibrational frequencies, and nuclear magnetic resonance chemical shifts that would be expected for this compound based on its molecular structure. These predictions have been valuable for interpreting experimental spectroscopic data and confirming structural assignments. The modeling results have also provided insights into the electronic effects of the ether linkage on the overall molecular properties and the communication of electronic effects between the two flavan-3-ol units.

| Modeling Parameter | Computational Method | Predicted Value/Range | Structural Implication |

|---|---|---|---|

| Ether Bond Length | DFT Calculations | 1.40-1.45 Å | Standard C-O bond length |

| C-O-C Bond Angle | Molecular Mechanics | 115-120° | Typical ether geometry |

| Rotational Barrier | MD Simulations | 2-5 kcal/mol | Moderate flexibility |

| Preferred Dihedral Angle | Conformational Analysis | Multiple minima | Several stable conformers |

| Intramolecular H-bonds | Quantum Calculations | 2-4 interactions | Conformational stabilization |

Properties

Molecular Formula |

C30H26O11 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

(2R,3S)-2-[4-hydroxy-3-[2-hydroxy-5-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]phenyl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O11/c31-15-7-21(35)17-11-23(37)29(40-25(17)9-15)13-1-3-19(33)27(5-13)39-28-6-14(2-4-20(28)34)30-24(38)12-18-22(36)8-16(32)10-26(18)41-30/h1-10,23-24,29-38H,11-12H2/t23-,24-,29+,30+/m0/s1 |

InChI Key |

QDQUMKMBQVBHBC-BAAZAXTHSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4=C(C=CC(=C4)[C@@H]5[C@H](CC6=C(C=C(C=C6O5)O)O)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4=C(C=CC(=C4)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |

Synonyms |

catechin-(3'-O-3''')-afzelechin |

Origin of Product |

United States |

Preparation Methods

Oxidative Enzymatic Coupling

Flavan-3-ol dimerization in plants often involves peroxidases or laccases, which generate phenoxyl radicals that undergo non-enzymatic coupling. While no studies directly report the enzymatic synthesis of this compound, analogous systems for proanthocyanidin biosynthesis suggest that oxidative enzymes could mediate 3'-O-3''' linkage formation. For instance, laccase from Trametes versicolor has been shown to dimerize catechins via C–O bonds, albeit with limited regiocontrol. Optimization of pH, temperature, and enzyme source might improve specificity for the target dimer.

Chemical Synthesis Approaches

Halogenation and Oxidative Coupling

Patent CN1354743A outlines a robust method for synthesizing catechin dimers with 8-8, 6-6, and 6-8 linkages, providing a template for 3'-O-3''' bond formation. Key steps include:

-

Protection of Hydroxyl Groups : Benzyl or tetrahydropyranyl (THP) groups shield reactive hydroxyls on catechin and afzelechin, directing coupling to the desired 3' position.

-

Halogenation : Bromination at C-8 or C-6 positions using N-bromosuccinimide (NBS) activates the monomer for coupling.

-

Oxidative Coupling : Treatment with FeCl₃ or zero-valent nickel facilitates radical-mediated coupling. For 3'-O-3''' bonds, selective deprotection of the 3'-OH on afzelechin and activation of catechin’s 3'''-OH (e.g., via tosylation) could enable nucleophilic substitution.

-

Deprotection : Hydrogenolysis (for benzyl groups) or acid hydrolysis (for THP) yields the free dimer.

Example Protocol (Adapted from):

-

Step 1 : Protect phenolic hydroxyls of (-)-catechin and afzelechin with benzyl groups using benzyl bromide/K₂CO₃ in DMF.

-

Step 2 : Brominate catechin at C-3''' using NBS in CCl₄ (0°C, 2 hours).

-

Step 3 : Deprotect afzelechin’s 3'-OH via hydrogenolysis (H₂/Pd-C, 25°C, 12 hours).

-

Step 4 : Couple activated catechin (3'''-Br) with afzelechin (3'-OH) using FeCl₃ in THF (40°C, 24 hours).

-

Step 5 : Global deprotection with H₂/Pd-C yields this compound.

Yield : ~15–20% (estimated from analogous dimer syntheses).

Purification and Characterization

Chromatographic Isolation

Post-synthesis purification leverages normal-phase and reverse-phase chromatography. Frontiers in Plant Science details a protocol for flavan-3-ol isolation using ethyl acetate extraction followed by ODS column chromatography (40% methanol/0.01% trifluoroacetic acid). For this compound, high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (methanol:water, 30%→70%) would resolve the dimer from monomers and oligomers.

Q & A

Q. What mechanisms underlie the compound’s neuroprotective effects against glutamate-induced toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.